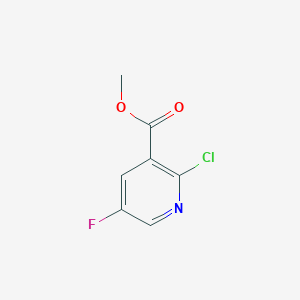

Methyl 2-chloro-5-fluoronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNQTNDEVFXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640099 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847729-27-5 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-5-fluoronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

For inquiries regarding this document, please contact: Senior Application Scientist, Gemini Division.

Abstract

Methyl 2-chloro-5-fluoronicotinate (CAS No. 847729-27-5) is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine at the 5-position, and a methyl ester at the 3-position, imbues it with a versatile reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, detailed synthesis protocols, characteristic reactivity in key cross-coupling reactions, and its strategic application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this core is a cornerstone of rational drug design. This compound serves as an exemplary case of a highly valuable, functionalized heterocyclic intermediate. The chlorine atom at the 2-position is primed for nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity of the final drug molecule. The methyl ester at the 3-position provides a handle for further synthetic elaboration, typically through hydrolysis and subsequent amide bond formation. Understanding the interplay of these functionalities is key to leveraging this compound's full synthetic potential.

Physicochemical & Structural Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 847729-27-5 | [1][2][3] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [4] |

| Appearance | Solid | |

| SMILES | COC(=O)c1cc(F)cnc1Cl | |

| InChI Key | VYUNQTNDEVFXPO-UHFFFAOYSA-N |

Synthesis Methodologies: Accessing the Core Scaffold

The synthesis of this compound can be approached via two primary strategic routes, each with its own merits regarding starting material availability, scalability, and reaction conditions.

Route A: Esterification of 2-Chloro-5-fluoronicotinic Acid

This is the most direct and conventional approach, predicated on the availability of the corresponding carboxylic acid. The esterification is a standard transformation, but the choice of reagents is critical to avoid side reactions.

Caption: Workflow for the esterification synthesis route.

-

Dissolution: Dissolve 2-Chloro-5-fluoronicotinic acid (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Esterification: Slowly add a solution of (Trimethylsilyl)diazomethane (2.0 eq) in hexanes to the stirring mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and LC-MS analysis. The expected ¹H NMR spectrum will show a singlet for the methyl ester protons around 3.9 ppm and two distinct aromatic signals.

Route B: Selective Dechlorination of a Dichloro Precursor

An alternative and potentially more economical route for large-scale synthesis involves the selective catalytic hydrogenation of a dichloro precursor, namely 2,6-dichloro-5-fluoro-nicotinic acid methyl ester.[5] This method leverages the differential reactivity of the two chlorine atoms on the pyridine ring.

Caption: Workflow for the selective dechlorination synthesis route.

-

Reactor Setup: To a suitable hydrogenation reactor, add 2,6-dichloro-5-fluoro-nicotinic acid methyl ester (1.0 eq), ethyl acetate as the solvent, triethylamine (1.5 eq), and 5% Raney Nickel catalyst.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 3 atmospheres with hydrogen and heat to 40 °C. Maintain stirring for 12 hours.

-

Workup: After cooling and venting the reactor, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.[5]

Causality: The selectivity of this reaction hinges on the electronic and steric environment of the two chlorine atoms. The chlorine at the 6-position is more susceptible to hydrogenolysis than the chlorine at the 2-position, which is adjacent to the ester group. The choice of catalyst (Raney Nickel) and conditions are optimized to favor this selective removal.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, data from closely related analogues and supplier information can provide a reliable characterization profile.

-

¹H NMR: The proton NMR is the most straightforward characterization method. Key expected signals include a singlet for the methyl ester protons (O-CH₃) and two doublets or doublet of doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum provides more detailed structural information. A Chinese patent for the corresponding ethyl ester (ethyl 2-chloro-5-fluoronicotinate) provides valuable insight into the expected chemical shifts for the pyridine core.[5] The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-Cl, C-F, and C-O bond vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C2-chloro substituent, which is the primary site for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a phosphine ligand) in a degassed solvent (e.g., dioxane, toluene, or DMF/water).

-

Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction, filter if necessary, and perform an aqueous workup. Purify the crude product by chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a similarly powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[6] This allows for the direct coupling of primary or secondary amines to the C2 position of the pyridine ring, a crucial step in the synthesis of many bioactive compounds. The reactivity of the C-Cl bond is generally lower than C-Br or C-I, often necessitating the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate the rate-limiting oxidative addition step.

-

Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-2.0 eq), a palladium precatalyst, and a suitable phosphine ligand in an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate chromatographic technique.

-

Workup and Purification: Cool the reaction, quench carefully, and perform a standard aqueous workup. The desired aminated product is then purified.

Application in Drug Development: A Gateway to Complex Therapeutics

The 2-chloro-5-fluoronicotinic acid scaffold is a key component in the synthesis of several modern pharmaceuticals. A prominent example is the synthesis of Sotorasib (Lumakras™), an FDA-approved inhibitor of the KRASG12C mutant protein used in the treatment of non-small-cell lung cancer.[7]

The synthesis of Sotorasib begins with 2,6-dichloro-5-fluoronicotinic acid, a close relative and precursor to the title compound.[7] This starting material is first converted to an acyl chloride and then an amide. This amide undergoes a condensation and cyclization sequence to build the core of the drug molecule. This example powerfully illustrates the industrial relevance of this substitution pattern, where the 5-fluoro and a C2-leaving group (in this case, a chloro group that is displaced during the cyclization) are essential for constructing the final complex architecture. The availability of this compound provides a direct and versatile entry point into analogues and derivatives of such important therapeutic agents.

Safety, Handling, and Disposal

As a halogenated, reactive organic compound, this compound requires careful handling in a laboratory setting.

Hazard Identification[1]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.

Recommended Handling Procedures[1]

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[1]

-

Precautions: Avoid inhalation of dust or vapors.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[1]

Conclusion

This compound is a synthetically versatile and highly valuable building block for drug discovery and development. Its well-defined reactivity, particularly at the C2-chloro position, allows for the strategic and efficient introduction of diverse chemical functionalities through robust and scalable methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The demonstrated importance of the 2-chloro-5-fluoropyridine core in approved pharmaceuticals underscores the continued relevance of this intermediate. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this powerful tool into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 847729-27-5|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 847729-27-5 | D411-A-01 | MDL MFCD09763661 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Methyl 2-chloro-5-fluoronicotinate chemical properties

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoronicotinate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Halogenated Heterocycle

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its substituents: a reactive chloro group, a deactivating fluoro group, and a versatile methyl ester. This trifecta of functionalities makes it an invaluable intermediate for researchers, particularly in the fields of medicinal chemistry and agrochemical development. The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution, providing a reliable handle for introducing diverse molecular fragments. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing the metabolic stability and binding affinity of derivative compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for professionals in drug development and chemical research.

Core Chemical & Physical Properties

A foundational understanding of a reagent begins with its physical and chemical identifiers. These properties are essential for laboratory use, reaction planning, and safety assessments.

| Property | Value | Source |

| CAS Number | 847729-27-5 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | VYUNQTNDEVFXPO-UHFFFAOYSA-N | [1] |

| SMILES String | COC(=O)c1cc(F)cnc1Cl | [1] |

| MDL Number | MFCD09763661 | [1] |

Synthesis & Manufacturing: Crafting the Building Block

The primary route for synthesizing this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This precursor is often derived from multistep processes starting from more readily available materials.

One common synthetic strategy involves the selective reduction of a related dichloro- a precursor. For instance, 2,6-dichloro-5-fluoronicotinic acid can be selectively de-chlorinated at the 6-position through catalytic hydrogenation, followed by esterification.[2][3]

Workflow: Synthesis via Esterification

The following diagram illustrates a typical laboratory-scale synthesis from the parent acid.

Caption: Laboratory synthesis workflow for this compound.

Detailed Protocol: Esterification of 2-Chloro-5-fluoronicotinic acid

This protocol is a representative example of the synthesis.[4]

Materials:

-

2-Chloro-5-fluoronicotinic acid

-

(Trimethylsilyl)diazomethane (2.0 M in hexanes)

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Acetic acid

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

Dissolve 2-Chloro-5-fluoronicotinic acid in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add (Trimethylsilyl)diazomethane solution dropwise to the stirred mixture. Gas evolution (N₂) will be observed.

-

Continue stirring at 0 °C and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding a few drops of acetic acid until gas evolution ceases.

-

Remove the solvent by concentration under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 10:1 v/v) as the eluent.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The chlorine at the C2 position is the primary site for modification.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-chloro substituent highly activated towards displacement by nucleophiles. This is the most common transformation, allowing for the introduction of amines, alcohols, thiols, and other moieties to build molecular complexity. This reactivity is crucial in pharmaceutical synthesis.[5]

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield 2-chloro-5-fluoronicotinic acid.[2] This acid can then be used in amide coupling reactions or other carboxylate-specific transformations.

-

Cross-Coupling Reactions: The C2-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form C-C or C-N bonds, further expanding its synthetic potential.

Applications in Drug Discovery and Agrochemicals

Halogenated heterocyclic compounds are prevalent in modern pharmaceuticals and agrochemicals. The inclusion of chlorine and fluorine can enhance efficacy, tune pharmacokinetic properties, and improve metabolic stability.[6] While specific drugs derived directly from this compound are proprietary, its structural motif is found in numerous patented compounds.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[7] The 2-amino-5-fluoropyridine core, accessible via SₙAr reaction on this substrate, is a privileged structure in medicinal chemistry.

-

Agrochemicals: The fluorinated pyridine scaffold is integral to the design of advanced herbicides, fungicides, and insecticides due to its bioactivity and environmental persistence profile.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. A synthesis report for the title compound specifically mentions characterization by ¹H-NMR, confirming its utility.[4] For a similar compound, methyl 2-chloronicotinate, the methyl protons appear around 3.97 ppm, with aromatic protons resonating further downfield.[8][9]

-

¹³C NMR & ¹⁹F NMR: These techniques would provide further structural confirmation, showing characteristic shifts for the carbon atoms of the pyridine ring and the ester, and a signal for the fluorine atom.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. For the related compound Methyl 2-chloro-5-nitrobenzoate, the primary peaks observed are at m/z 184 and 186.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-Cl, C-F, and aromatic C=C and C=N bonds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The safety data for this compound is often extrapolated from closely related structural analogs.

-

Hazard Identification: Based on related compounds, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

-

References

- 1. This compound AldrichCPR 847729-27-5 [sigmaaldrich.com]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. METHYL2-CHLORO-5-FLUORONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

- 8. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR [m.chemicalbook.com]

- 9. METHYL 2-CHLORONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Methyl 2-chloro-5-fluoronicotinate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoronicotinate

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its pyridine core, substituted with chloro, fluoro, and ester functionalities, provides a versatile scaffold for developing complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this key molecule. We will dissect two core strategies: the selective catalytic dechlorination of a 2,6-dichloro precursor and the direct esterification of 2-chloro-5-fluoronicotinic acid. This document offers a comprehensive analysis of reaction mechanisms, detailed experimental protocols, and a comparative summary of methodologies, grounded in authoritative references to ensure scientific integrity and practical applicability for researchers in drug discovery and chemical development.

Introduction: Significance of this compound

This compound (CAS No: not explicitly found, but its ethyl ester analog is 136089-01-3) is a halogenated pyridine derivative. The presence of three distinct functional groups—a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position—makes it a highly valuable building block. The chlorine is susceptible to nucleophilic substitution, the ester can be hydrolyzed or aminated, and the fluorine atom can modulate the electronic properties and metabolic stability of downstream products. These characteristics are frequently exploited in the development of novel therapeutic agents and specialized chemicals. Understanding its synthesis is crucial for optimizing supply chains and enabling further research.

Core Synthetic Pathways

Two principal and commercially viable routes have been established for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability requirements, and desired purity profile.

Pathway I: Selective Catalytic Dechlorination

This is arguably the most elegant and widely adopted industrial method. It begins with a more readily available precursor, a 2,6-dichloro-5-fluoronicotinate ester, and selectively removes the chlorine atom at the 6-position through catalytic hydrogenation.

The success of this pathway hinges on the differential reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine ring. The chlorine at the 6-position (para to the nitrogen) is more susceptible to hydrogenolysis than the chlorine at the 2-position (ortho to the nitrogen). This selectivity is achieved using specific catalysts that favor the removal of the more activated halogen. The reaction is a classic example of catalytic hydrogenation where hydrogen gas is used to reduce the C-Cl bond in the presence of a metal catalyst.

A Chinese patent outlines a process that selectively removes the chlorine atom at the 6-position from 2,6-dichloro-5-fluoro-nicotinic acid and its esters.[1] This method is advantageous as it avoids the use of hazardous reagents like methyl mercaptan, which was used in older, lower-yielding routes.[1][2]

Caption: Pathway I: Synthesis via Selective Dechlorination.

The following protocol is synthesized from procedures described in patent literature.[1][2]

Materials:

-

Methyl 2,6-dichloro-5-fluoronicotinate (Substrate)

-

Ethyl Acetate (Solvent)

-

Triethylamine (Base)

-

Catalyst: 5% Raney Nickel, 5% Pd-C, or Lindlar catalyst

-

Hydrogen Gas (H₂)

Procedure:

-

Charge a suitable hydrogenation reactor with Methyl 2,6-dichloro-5-fluoronicotinate (e.g., 50g, 0.21 mol) and ethyl acetate (1.2 L).

-

Add triethylamine (33.3g, 0.33 mol) to the mixture. The base acts as an auxiliary agent for the dechlorination.[1]

-

Carefully add the chosen catalyst (e.g., 5% Raney Nickel, 1.0g). The amount of catalyst is typically 1-10% of the substrate weight.[1]

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 3 atmospheres) and heat to the desired temperature (e.g., 40 °C).[1]

-

Maintain vigorous stirring and monitor the reaction progress by TLC or HPLC until the starting material is consumed (approx. 12 hours).

-

After cooling and venting the reactor, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield this compound as an oil.

| Catalyst | Pressure | Temperature | Reported Yield | Reference |

| Raney Nickel (5%) | 3 atm | 40 °C | 50% | [1] |

| Lindlar Catalyst | 3 atm | Room Temp | 55% | [2] |

| Pd-C (5%) | 1 atm (normal) | Room Temp | 43% | [2] |

Pathway II: Direct Esterification of 2-Chloro-5-fluoronicotinic Acid

This pathway follows a more traditional organic synthesis route: the conversion of a carboxylic acid to its corresponding methyl ester. This method is highly effective, particularly for lab-scale synthesis, and relies on the activation of the carboxylic acid moiety.

Direct esterification of a carboxylic acid with an alcohol (methanol in this case) under acidic conditions (Fischer esterification) can be slow and may not be suitable for this substrate. A more robust method involves converting the carboxylic acid into a more reactive acyl derivative, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent for this purpose. The resulting acyl chloride is highly electrophilic and reacts rapidly with methanol to form the desired ester. A base, such as triethylamine, is often added to neutralize the HCl generated during the reaction.[3]

An alternative, though less scalable and more hazardous method, involves the use of diazomethane derivatives, such as (trimethylsilyl)diazomethane, which provides a clean and high-yielding esterification at low temperatures.[4]

// Alternative Path "alt_reagent" [label="(Trimethylsilyl)diazomethane\nDCM/Methanol", shape=ellipse, fillcolor="#FEF7E0"]; "start" -> "product" [style=dashed, label="Direct Methylation[4]"]; "alt_reagent" -> "start" [style=dashed, dir=back]; }

Caption: Pathway II: Synthesis via Direct Esterification.

This protocol is adapted from a standard procedure for the synthesis of a related compound, methyl 2-chloronicotinate.[3]

Materials:

-

2-Chloro-5-fluoronicotinic acid (Substrate)

-

Dichloromethane (DCM) (Solvent)

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF) (Catalyst)

-

Methanol

-

Triethylamine

Procedure:

-

Dissolve 2-chloro-5-fluoronicotinic acid in dichloromethane in a flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath and slowly add oxalyl chloride (approx. 1.0-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).

-

In a separate flask, prepare a solution of methanol (approx. 3-5 equivalents) and triethylamine (approx. 3 equivalents) in DCM, cooled in an ice bath.

-

Slowly add the freshly prepared acid chloride solution from step 4 to the methanol/triethylamine solution.

-

Stir the mixture for 30-60 minutes under cooling.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ether or ethyl acetate).

-

Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain pure this compound.

Synthesis of Key Precursors

The availability of the starting materials dictates the feasibility of the chosen pathway.

-

2-Chloro-5-fluoronicotinic acid: This precursor for Pathway II can be prepared via several routes. One documented method starts from 2-hydroxy-nicotinic acid, proceeds through nitration, chlorination to 2-chloro-5-nitro-nicotinic acid, reduction of the nitro group, and finally a diazotization reaction in fluoroboric acid (a Balz–Schiemann type reaction) to install the fluorine atom.[2]

-

Methyl 2,6-dichloro-5-fluoronicotinate: The starting material for Pathway I is synthesized from methyl 2,6-dihydroxy-5-fluoronicotinate. This transformation is achieved by heating with phosphorus oxychloride (POCl₃) in the presence of a lithium reagent, such as lithium chloride or lithium phosphate, which facilitates the conversion of the hydroxyl groups to chlorides.[5]

Conclusion

The synthesis of this compound is well-established, with two primary strategies dominating the landscape. The selective dechlorination pathway (Pathway I) is a robust and scalable method ideal for industrial production, leveraging the nuanced reactivity of a dichloro-precursor. For laboratory-scale synthesis or when 2-chloro-5-fluoronicotinic acid is the readily available starting material, the direct esterification pathway (Pathway II) via an acid chloride intermediate offers a reliable and high-yielding alternative. The selection of the optimal route will ultimately be guided by factors of scale, cost, safety, and the commercial availability of precursors.

References

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. METHYL 2-CHLORONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. METHYL2-CHLORO-5-FLUORONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Spectroscopic Data of Methyl 2-chloro-5-fluoronicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-chloro-5-fluoronicotinate, a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of this molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final products. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the pyridine ring of this compound gives rise to a distinct spectroscopic fingerprint. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position creates a specific electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these spectral characteristics is crucial for confirming the molecule's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two aromatic protons and a methyl group from the ester functionality. The chemical shifts and coupling constants are highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.41 | d | ~3.1 | H-6 |

| ~7.93 | dd | ~7.6, ~3.1 | H-4 |

| ~3.98 | s | - | -OCH₃ |

-

H-6 Proton (δ ~8.41): This proton, being ortho to the nitrogen and meta to the fluorine, appears as a doublet due to coupling with the fluorine atom.

-

H-4 Proton (δ ~7.93): This proton is coupled to both the adjacent H-6 proton and the fluorine atom, resulting in a doublet of doublets.

-

Methyl Protons (δ ~3.98): The three protons of the methyl ester group appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of electronegative atoms like chlorine, fluorine, and oxygen significantly influences the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O |

| ~160.5 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~146.0 (d, ³JCF ≈ 10 Hz) | C-2 |

| ~141.3 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~129.2 (d, ²JCF ≈ 20 Hz) | C-4 |

| ~128.5 (d, ³JCF ≈ 5 Hz) | C-3 |

| ~52.5 | -OCH₃ |

-

Carbonyl Carbon (C=O): The ester carbonyl carbon appears at the most downfield region.

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-5) exhibits a large one-bond coupling constant (¹JCF). The other aromatic carbons show smaller two- and three-bond couplings to the fluorine atom.

-

Chloro-Substituted Carbon (C-2): The carbon atom bonded to the chlorine atom is also shifted downfield.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester appears in the typical upfield region for such groups.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~1250 | Strong | C-F stretch |

| ~850-750 | Strong | C-Cl stretch |

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1730 cm⁻¹. The presence of the aromatic ring will be indicated by C=C and C=N stretching bands. The C-F and C-Cl stretching vibrations will also give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Abundance | Assignment |

| 189/191 | High | [M]⁺ (Molecular ion) |

| 158/160 | Moderate | [M - OCH₃]⁺ |

| 130/132 | Moderate | [M - COOCH₃]⁺ |

The molecular ion peak will appear as a doublet (M⁺ and M+2) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the methoxy radical (-OCH₃) or the entire methoxycarbonyl radical (-COOCH₃).

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

Caption: Workflow for preparing an NMR sample.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

-

Final Preparation: Cap the NMR tube and ensure it is properly labeled before insertion into the spectrometer.

IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

-

Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over the desired mass range.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous identification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. By understanding the principles behind the spectral features, scientists can confidently utilize this valuable intermediate in their synthetic endeavors.

References

Starting materials for Methyl 2-chloro-5-fluoronicotinate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoronicotinate: Core Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its trifunctionalized pyridine scaffold offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into detailed, field-proven protocols, offering insights into the causality of experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring a chloro, a fluoro, and a methyl ester group on a pyridine ring, makes it a highly sought-after intermediate. The electron-withdrawing nature of the substituents and the inherent aromaticity of the pyridine core create a distinct electronic landscape, enabling a variety of subsequent chemical transformations. The chloro and fluoro groups can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions, while the methyl ester provides a handle for amide bond formation or reduction. This versatility has led to its incorporation into a wide range of biologically active molecules.

This guide will explore three principal synthetic routes, each originating from a different commercially available or readily accessible starting material:

-

Route A: Selective dechlorination of a 2,6-dichloro-5-fluoronicotinate precursor.

-

Route B: A multi-step synthesis commencing from 2-hydroxynicotinic acid.

-

Route C: Functionalization of 2,5-difluoropyridine.

Synthetic Strategy A: Selective Dechlorination of 2,6-dichloro-5-fluoro-nicotinic Acid Esters

This is one of the most direct and industrially relevant approaches, leveraging the differential reactivity of the two chlorine atoms on the pyridine ring. The process hinges on the selective removal of the chlorine atom at the 6-position of a 2,6-dichloro-5-fluoro-nicotinic acid ester.

Rationale and Mechanistic Considerations

The selective dechlorination is typically achieved via catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to prevent over-reduction and ensure high selectivity. The general transformation is depicted below:

The Strategic Emergence of a Key Building Block: An In-depth Technical Guide to the Discovery and History of Methyl 2-chloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-fluoronicotinate, a seemingly unassuming chemical intermediate, holds a significant position in the landscape of modern pharmaceutical and agrochemical development. Its strategic combination of a reactive chlorine atom, a modulating fluorine atom, and a versatile methyl ester group on a pyridine core makes it a highly valuable building block for the synthesis of complex, biologically active molecules. This in-depth technical guide navigates the historical context of its discovery, the evolution of its synthetic methodologies, and its critical role in the creation of innovative products that impact human health and agriculture. We will explore the scientific rationale behind the synthetic strategies, from early, arduous processes to the more streamlined, industrially viable methods that are in use today.

The Dawn of a New Era: The Significance of Fluorinated Pyridines

The story of this compound is intrinsically linked to the rise of fluorine in medicinal and agricultural chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability are just some of the benefits that have driven the widespread adoption of fluorinated compounds. The pyridine ring, a common scaffold in numerous bioactive molecules, became a prime target for fluorination, leading to a surge in research and development in this area. This strategic incorporation of fluorine has been a key driver in the discovery of new drugs and agrochemicals with improved efficacy and safety profiles.

Early Synthetic Challenges: The Formative Years of 2-Chloro-5-fluoronicotinic Acid Derivatives

The initial pathways to 2-chloro-5-fluoronicotinic acid and its esters were often multi-step, low-yielding, and employed harsh reagents. These early methods, while foundational, highlighted the need for more efficient and scalable synthetic routes.

One of the earlier documented approaches involved a multi-step sequence starting from 2-hydroxynicotinic acid. This process included nitration, chlorination, reduction of the nitro group to an amine, and finally, a diazotization reaction in the presence of a fluoride source to install the fluorine atom.[1] While this method provided access to the desired scaffold, the overall yield was often modest, and the use of potentially hazardous reagents posed challenges for large-scale production.[1]

Another early strategy utilized 2,6-dichloro-5-fluoronicotinic acid ethyl ester as a starting material.[1] This method involved the selective displacement of the 6-chloro group with a methyl mercaptan, followed by a Raney nickel-catalyzed desulfurization to yield the 2-chloro-5-fluoro-nicotinic acid ethyl ester.[1] However, this process was hampered by the use of foul-smelling thiols and the high cost and variability of the Raney nickel catalyst, with yields often being disappointingly low.[1]

These initial forays into the synthesis of 2-chloro-5-fluoronicotinic acid derivatives laid the groundwork for future innovations, clearly defining the need for more direct and cost-effective methodologies.

A Paradigm Shift: The Evolution of Efficient Synthetic Methodologies

Recognizing the limitations of earlier methods, the focus of synthetic chemists shifted towards developing more streamlined and industrially scalable processes. A significant breakthrough came with the development of methods that allowed for the direct and selective dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid and its esters.

A key innovation in this area is detailed in a Chinese patent, which describes a method for the selective catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinates.[1] This process utilizes a catalyst such as Lindlar's catalyst, Raney nickel, or palladium on carbon to selectively remove the chlorine atom at the 6-position, affording the desired 2-chloro-5-fluoro-nicotinate in much-improved yields.[1] The reaction can be carried out under mild conditions, avoiding the use of hazardous reagents and simplifying the purification process.[1]

The general workflow for this improved synthesis can be visualized as follows:

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-chloro-5-fluoronicotinate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of Methyl 2-chloro-5-fluoronicotinate, a key building block in modern medicinal chemistry. While a definitive experimental crystal structure is not publicly available at the time of this writing, this document synthesizes foundational chemical principles, data from analogous structures, and state-of-the-art analytical and computational methodologies to build a robust model of its structural landscape. We will explore the nuanced interplay of electronic and steric effects governed by the chloro, fluoro, and methyl ester substituents on the pyridine core. Furthermore, this guide presents detailed, field-proven protocols for researchers to empirically determine and validate the conformation of this and similar molecules through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this molecule's three-dimensional characteristics to advance their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound (C₇H₅ClFNO₂) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex, biologically active molecules.[1] Its utility stems from the strategic placement of reactive sites and modulating substituents on the nicotinic acid framework. The chlorine atom at the 2-position serves as a facile leaving group for nucleophilic aromatic substitution reactions, while the fluorine atom at the 5-position can significantly alter the electronic properties and metabolic stability of resulting compounds.[2] The methyl ester at the 3-position provides a handle for further chemical transformations, such as amidation.

The therapeutic potential of molecules derived from this scaffold is vast, with applications in oncology, neuroscience, and anti-inflammatory research.[3] The precise three-dimensional arrangement of the substituents—the molecule's conformation—is paramount, as it dictates the molecule's ability to interact with biological targets such as enzymes and receptors. An in-depth understanding of the conformational landscape of this compound is therefore not merely an academic exercise but a critical component of rational drug design.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a pyridine ring substituted at the 2, 3, and 5 positions.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | |

| Molecular Weight | 189.57 g/mol | |

| IUPAC Name | methyl 2-chloro-5-fluoropyridine-3-carboxylate | N/A |

| CAS Number | 847729-27-5 |

The pyridine ring is an aromatic heterocycle, and its electronic character is significantly influenced by the electronegative nitrogen atom and the attached substituents. The chlorine and fluorine atoms are both electron-withdrawing, which can impact the reactivity of the pyridine ring and the rotational barrier of the methyl ester group.

Conformational Analysis: A Predictive Approach

The conformation of this compound is primarily defined by the rotation around the C3-C(O)O single bond of the methyl ester group. This rotation gives rise to two principal planar conformers: s-trans and s-cis.

In the s-trans conformer, the carbonyl oxygen of the ester group is oriented away from the nitrogen atom of the pyridine ring. Conversely, in the s-cis conformer, the carbonyl oxygen is directed towards the nitrogen atom. For esters of nicotinic acid, the s-trans conformer is generally more stable due to reduced steric hindrance.[4]

The presence of the chlorine atom at the 2-position is expected to further favor the s-trans conformation. In the s-cis arrangement, there would be significant steric and electrostatic repulsion between the lone pairs of the carbonyl oxygen and the large chlorine atom. This steric clash would increase the relative energy of the s-cis conformer, making the s-trans form the overwhelmingly predominant species at equilibrium.

The rotational barrier between these conformers in similar aromatic esters can be on the order of several kcal/mol, suggesting that at room temperature, the molecule will exist almost exclusively in its lowest energy conformation.[4] The fluorine atom at the 5-position is not expected to have a major direct steric influence on the ester conformation but will contribute to the overall electronic landscape of the molecule.

Methodologies for Experimental and Computational Conformational Determination

To move from a predictive to a definitive understanding of the conformation of this compound, a combination of experimental and computational techniques is required.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] This technique provides unambiguous information about bond lengths, bond angles, and the torsional angles that define the molecular conformation.

-

Purification: The starting material must be of high purity. Recrystallization or column chromatography should be employed to remove any impurities that might inhibit crystal growth.

-

Solvent Selection: A solvent screen should be performed to identify a solvent or solvent system in which this compound has moderate solubility.[7]

-

Crystal Growth: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.[7] The solution should be left undisturbed in a vibration-free environment.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed model of the molecule's solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution.[8] For conformational analysis of this compound, Nuclear Overhauser Effect (NOE) experiments would be particularly informative. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.[9]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NOE Experiment: In a 1D NOE experiment, the resonance of a specific proton is irradiated, and the resulting enhancement of other proton signals is observed. For this compound, irradiation of the methyl protons of the ester group would be expected to show an NOE to the proton at the 4-position of the pyridine ring if the molecule adopts the predicted s-trans conformation. A much weaker or absent NOE would be expected to the proton at the 2-position (if it were present) or to the chlorine atom's position.

-

2D NOESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides a comprehensive map of all through-space proton-proton interactions. Cross-peaks in the NOESY spectrum connect protons that are spatially close.

Computational Chemistry: Density Functional Theory (DFT)

Computational modeling, particularly DFT, provides a powerful means to investigate the conformational landscape of a molecule in the gas phase or in solution (using a continuum solvent model).[10][11] DFT calculations can be used to determine the relative energies of different conformers, the rotational energy barriers between them, and to predict various spectroscopic properties.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For this compound, this would involve scanning the dihedral angle of the C3-C(O)O bond.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).[12]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

NMR Parameter Prediction: DFT can also be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in structure validation.[8][13]

| Conformer | Relative Energy (kcal/mol) - Predicted | Population (%) - Predicted |

| s-trans | 0.0 | >99 |

| s-cis | > 5.0 | <1 |

Note: The values in this table are predictive and based on general principles of conformational analysis for similar molecules. Actual values would need to be determined by DFT calculations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and a predictive analysis of the conformational preferences of this compound. Based on fundamental principles of steric and electronic interactions, the s-trans conformer is predicted to be the overwhelmingly dominant species.

To definitively establish the conformational landscape of this important synthetic intermediate, the experimental and computational protocols detailed herein should be implemented. The elucidation of the precise three-dimensional structure of this compound will provide a critical foundation for the rational design of novel therapeutics and will be of significant value to the broader chemical and pharmaceutical research communities. Future work should focus on obtaining a single-crystal X-ray structure and performing detailed NMR and computational studies to validate the predictions made in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Supplemental Topics [www2.chemistry.msu.edu]

- 5. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. veerchemie.com [veerchemie.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational NMR Prediction: A Microreview [corinwagen.github.io]

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-5-fluoronicotinate

This guide provides a comprehensive overview of the known physical properties of Methyl 2-chloro-5-fluoronicotinate, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with practical methodologies and contextual insights into the significance of these properties in pharmaceutical sciences.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of pharmaceutical development, the physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical insights. These are not merely data points but are intrinsically linked to a substance's purity, stability, and even its potential bioavailability.[1] A sharp and defined melting point range, for instance, is a primary indicator of a compound's purity, whereas a broad melting range often suggests the presence of impurities.[2]

Furthermore, these properties are governed by the intermolecular forces within a compound's crystal lattice. For medicinal chemists, understanding these characteristics is pivotal in the early stages of drug discovery and lead optimization. Properties like the melting point can have an interesting relationship with a drug's absorption potential, with lower melting compounds sometimes being more readily absorbed.[3] Therefore, the accurate determination and interpretation of these physical constants are cornerstones of robust chemical and pharmaceutical research.

Physicochemical Profile of this compound

This compound is a halogenated pyridine derivative with potential applications as an intermediate in organic synthesis. Its physical state at ambient temperature is a solid.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | ECHEMI |

| Molecular Weight | 189.57 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Data not readily available | Moshang Chemical[4] |

| Boiling Point | 235.4 ± 40.0 °C (Predicted) | ECHEMI, ChemicalBook[5][6] |

Note: The boiling point is a predicted value and should be confirmed experimentally.

Experimental Determination of Physical Properties

The following section details the standardized laboratory protocols for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it transitions to a liquid state. This method is a reliable indicator of purity.[7][8]

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube should be tapped gently to pack the sample to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[7]

-

Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[9]

Diagram: Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11][12] For a solid compound, this determination would follow a melting phase.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid sample (in this case, molten this compound) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[13]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[14]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[13]

-

Data Recording: The heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the sample.[14]

Diagram: Logic for Boiling Point Determination

Caption: Logic for Boiling Point Determination.

Conclusion

While a definitive experimental melting point for this compound is not widely published, its predicted boiling point and solid state provide a foundational understanding of its physical nature. The experimental protocols outlined in this guide offer a robust framework for the empirical determination of these crucial physical properties. For researchers in drug development, the precise characterization of such parameters is an indispensable step in the journey from a chemical entity to a potential therapeutic agent, ensuring both the purity and quality of the compound under investigation.

References

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. youtube.com [youtube.com]

- 3. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-氯-5-氟烟酸甲酯 - CAS号 847729-27-5 - 摩熵化学 [molaid.com]

- 5. 847729-27-5 | CAS DataBase [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility of Methyl 2-chloro-5-fluoronicotinate in common organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-fluoronicotinate in Common Organic Solvents

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. As a key building block in the synthesis of more complex, biologically active molecules, a thorough understanding of its physicochemical properties is paramount.[1] Among these, solubility is a critical parameter that dictates its handling, reactivity, formulation, and ultimately, its utility in various applications.[2][3] The efficiency of synthetic reactions, the ease of purification, and the development of stable formulations are all profoundly influenced by the solubility of this intermediate in different solvent systems.[4]

This technical guide provides a comprehensive overview of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who work with this compound or similar heterocyclic systems. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and analyze its expected solubility profile across a range of common organic solvents. The insights provided herein are designed to be both educational and of practical value in a laboratory setting. While specific quantitative data for this compound is not widely published, this guide will equip the user with the necessary knowledge to predict, determine, and utilize its solubility characteristics effectively.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process, specifically the change in Gibbs free energy, determines the extent of solubility.

This compound is a moderately polar molecule. Its polarity arises from the presence of several functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a site for hydrogen bonding (as an acceptor) and contributing to the molecule's overall dipole moment.[5][6]

-

Ester Group (-COOCH₃): The carbonyl oxygen and the ester oxygen are both electronegative and can act as hydrogen bond acceptors.

-

Halogen Atoms (Cl and F): The chloro and fluoro substituents are electronegative, further contributing to the polarity of the molecule.

The interplay of these features suggests that this compound will exhibit preferential solubility in solvents of similar polarity.

Experimental Determination of Solubility

A reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. The following is a detailed protocol for determining the solubility of this compound.

Experimental Workflow

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. An amount that ensures a visible excess of solid after equilibration is crucial.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the sample through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Quantify the concentration of this compound in the original saturated solution by comparing the peak area to a standard calibration curve.

-

Expected Solubility Profile (Illustrative Data)

The following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to guide researchers in solvent selection.

| Solvent | Polarity Index | Solvent Type | Expected Solubility (mg/mL) |

| n-Hexane | 0.1 | Non-polar, Aliphatic | < 1 (Sparingly Soluble) |

| Toluene | 2.4 | Non-polar, Aromatic | 10 - 20 (Slightly Soluble) |

| Dichloromethane | 3.1 | Moderately Polar, Halogenated | > 200 (Freely Soluble) |

| Ethyl Acetate | 4.4 | Moderately Polar, Ester | > 200 (Freely Soluble) |

| Acetone | 5.1 | Polar, Aprotic | > 200 (Freely Soluble) |

| Methanol | 5.1 | Polar, Protic | 50 - 100 (Soluble) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Polar, Aprotic | > 200 (Freely Soluble) |

Analysis of Expected Solubility

The predicted solubility trend aligns with the "like dissolves like" principle.

-

Non-polar Solvents (Hexane, Toluene): Very low solubility is expected in a non-polar aliphatic solvent like n-hexane. The aromatic nature of toluene may allow for some π-π stacking interactions with the pyridine ring, leading to slightly better, but still limited, solubility.

-

Moderately Polar Solvents (Dichloromethane, Ethyl Acetate): High solubility is anticipated in these solvents. Dichloromethane can interact through dipole-dipole forces. Ethyl acetate, being an ester like the solute, is expected to be an excellent solvent.[7]

-

Polar Aprotic Solvents (Acetone, DMSO): These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for strong interactions with the polar groups of this compound, leading to high solubility.[8]

-

Polar Protic Solvents (Methanol): While methanol is polar, its strong hydrogen-bonding network (solvent-solvent interactions) must be disrupted for the solute to dissolve. The solute can act as a hydrogen bond acceptor, but it lacks a donor group. This can lead to good but not exceptional solubility compared to polar aprotic solvents of similar polarity.

Molecular Interactions Influencing Solubility

Caption: Solute-solvent interactions governing solubility.

Practical Implications for Researchers

A clear understanding of the solubility of this compound is crucial for several laboratory and process applications:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. A solvent that fully dissolves the reactants is generally preferred. For reactions involving this compound, solvents like dichloromethane, ethyl acetate, or acetone would likely be excellent choices.

-

Purification: Solubility differences are exploited in purification techniques like recrystallization and chromatography. To recrystallize this compound, one would seek a solvent system where it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For chromatographic purification, its solubility in the mobile phase (e.g., hexane/ethyl acetate mixtures) is a key parameter.[7]

-

Formulation Development: In drug discovery, the solubility of an intermediate can be an early indicator of the potential solubility of the final active pharmaceutical ingredient (API).[9] Poor solubility can lead to significant challenges in developing bioavailable drug formulations.[2]

-

Handling and Storage: Knowledge of its solubility in solvents like DMSO is important for preparing stock solutions for high-throughput screening and biological assays.[8]

Conclusion